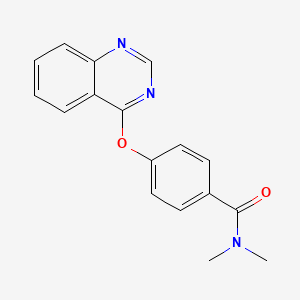
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Its unique mechanism of action and ability to induce tumor necrosis has led to its investigation as a potential cancer therapy.
Mécanisme D'action
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide activates the STING pathway by binding to cyclic GMP-AMP synthase (cGAS), which produces cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the downstream signaling pathway. This leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines and chemokines, which promote an anti-tumor immune response. It also activates the NF-κB pathway, which is involved in inflammation and immune response. N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is its ability to induce tumor necrosis in a variety of cancers. It also has a unique mechanism of action that involves the activation of the STING pathway. However, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing.
Orientations Futures
For N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer agents. It may also be useful in combination with immunotherapy to enhance the anti-tumor immune response. Further research is needed to optimize the dosing and administration of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide to improve its efficacy. Additionally, the development of analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapy.
In conclusion, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is a promising anti-tumor agent with a unique mechanism of action. Its ability to induce tumor necrosis and promote an anti-tumor immune response make it a potential cancer therapy. Further research is needed to optimize its dosing and administration and investigate its potential as a combination therapy with other anti-cancer agents.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multi-step process starting with 2,4-dimethylbenzylamine and 2-chloroacetyl chloride. The resulting intermediate is then reacted with methyl hydrazine to form N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide. The purity of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancers including melanoma, lung cancer, and colon cancer. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-6-7-12(11(2)9-10)15-14(17)13-5-4-8-16(13)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIQHRBQCIFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)



![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)



![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)